Lipophilicity (LogP) Differentiation: 2,4-Dimethylphenoxy vs. 4-Chlorophenoxy Analog
The 2,4-dimethyl substitution on the phenoxy ring of CAS 1002034-32-3 is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.4–0.7 log units compared to the 4-chlorophenoxy analog (CAS 1005563-37-0), based on the additive contribution of a second methyl group versus a chlorine atom on the phenyl ring. The 4-chlorophenoxy analog has an experimentally validated ACD/LogP of 1.63 and ACD/LogD (pH 5.5) of 1.76 . Applying standard Hansch π-values (CH3 = +0.56; Cl = +0.71), and accounting for the ortho-methyl effect, the 2,4-dimethylphenoxy derivative is estimated to have a logP in the range of 1.8–2.3, indicating moderately higher lipophilicity that may translate to enhanced membrane permeability but potentially reduced aqueous solubility relative to the monochloro comparator.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ~1.8–2.3 (Hansch π-method, 2,4-dimethyl substitution; no experimentally measured value available) |
| Comparator Or Baseline | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine (CAS 1005563-37-0): ACD/LogP = 1.63, ACD/LogD (pH 5.5) = 1.76 |
| Quantified Difference | Estimated ΔlogP ≈ +0.2 to +0.7 (target compound more lipophilic than 4-chloro analog) |
| Conditions | Computed/estimated logP using ACD/Labs method for comparator; Hansch π-value estimation for target compound |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a logP difference of 0.5 units can significantly alter a compound's ADME profile in drug discovery programs, making CAS 1002034-32-3 a distinct tool compound for exploring structure-permeability relationships within the 1-(aryloxymethyl)-pyrazol-4-amine series.
